1-(3-chlorophenyl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)urea

Description

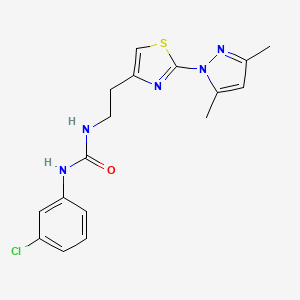

The compound 1-(3-chlorophenyl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)urea is a urea derivative featuring a thiazole core substituted with a 3,5-dimethylpyrazole moiety and a 3-chlorophenyl group. Structurally, it combines a urea linker (-NH-C(=O)-NH-) with a thiazole heterocycle, which is further modified with a pyrazole ring and a chlorinated aromatic system.

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5OS/c1-11-8-12(2)23(22-11)17-21-15(10-25-17)6-7-19-16(24)20-14-5-3-4-13(18)9-14/h3-5,8-10H,6-7H2,1-2H3,(H2,19,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQDEQRNBBVVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)NC3=CC(=CC=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

Synthesis of the thiazole ring: The thiazole ring can be synthesized by reacting 2-bromoethylamine with thiourea, followed by cyclization.

Coupling of the pyrazole and thiazole rings: The two rings are then coupled using a suitable linker, such as ethyl bromoacetate, under basic conditions.

Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 3-chlorophenyl isocyanate.

Formation of the urea derivative: Finally, the urea derivative is formed by reacting the intermediate product with an appropriate amine under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Inducing oxidative stress: Leading to cell damage or apoptosis in target cells.

Comparison with Similar Compounds

Key Structural Features :

- 3,5-Dimethylpyrazole : Enhances lipophilicity and modulates electronic properties.

- 3-Chlorophenylurea : The chlorine substituent contributes to electron-withdrawing effects and may influence binding affinity.

Synthetic yields for analogous compounds (e.g., compound 11f in ) are typically high (~85%), with molecular weights confirmed via ESI-MS (m/z 500.2 [M+H]+) .

Comparison with Structural Analogues

Key Observations :

Substituent Effects on Yield :

- Electron-withdrawing groups (e.g., -Cl, -CF₃) marginally reduce yields (e.g., 83.7% for 11b vs. 88.9% for 11c). This may reflect steric hindrance or increased reactivity during synthesis .

- Fluorine substitution (11a, 11c) correlates with higher yields, likely due to improved solubility or reduced steric demand.

Molecular Weight Trends :

- Bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl in 11m) increase molecular weight significantly (602.2 vs. 484.2 for 11a), impacting pharmacokinetic properties like membrane permeability .

Chlorine Positioning :

- The 3-chlorophenyl group in 11f offers a balance between molecular weight and lipophilicity compared to di-chlorinated analogues (e.g., 11b, 11g).

Comparison with Pyrazole-Modified Analogues

describes 1-[1-(3-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2,3-dichlorophenyl)urea , which differs in two key aspects:

- Pyrazole Substitution : A 3-chlorobenzyl group replaces the thiazole-ethyl linker in 11f .

- Urea Substituent : A 2,3-dichlorophenyl group enhances electron-withdrawing effects compared to 11f’s 3-chlorophenyl.

Impact on Properties :

Computational Insights

While direct computational data for 11f is absent in the provided evidence, methodologies like density-functional theory (DFT) () could predict electronic properties. For example:

- Electron Density Distribution : The 3-chlorophenyl group may localize electron density away from the urea moiety, enhancing hydrogen-bonding capacity.

- Thermochemical Stability : Hybrid functionals (e.g., B3LYP) could assess correlation energies, predicting stability trends among analogues .

Biological Activity

The compound 1-(3-chlorophenyl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

Structural Overview

The compound consists of a thiazole ring linked to a pyrazole moiety, which is known for its diverse pharmacological properties. The presence of the 3-chlorophenyl and urea functionalities further enhances its biological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazole and pyrazole rings, followed by coupling reactions to form the final urea structure. The detailed synthetic pathway is crucial for understanding the compound's biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A related compound demonstrated an IC50 value of 49.85 µM against tumor cells, indicating promising antitumor activity .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. A review indicated that certain pyrazole compounds exhibited IC50 values ranging from 60.56 to 69.15 µg/mL , comparable to standard anti-inflammatory drugs like diclofenac . This suggests that our compound may similarly inhibit inflammatory pathways.

The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or enzymes related to cell proliferation and inflammation. For example, some derivatives have been shown to inhibit Aurora-A kinase , a critical regulator in cancer cell division .

Data Tables

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)-3-(thiazol-4-yl)urea | Antitumor | 49.85 | |

| Pyrazole Derivative 1 | Anti-inflammatory | 60.56 | |

| Pyrazole Derivative 2 | Anti-inflammatory | 69.15 |

Case Studies

- Antitumor Activity : A study conducted on a series of pyrazole derivatives revealed that compounds structurally similar to our target exhibited significant apoptosis in cancer cell lines, supporting the hypothesis that modifications on the pyrazole ring can enhance anticancer efficacy .

- Inflammation Inhibition : Another case study evaluated the anti-inflammatory properties of pyrazole-linked thiourea derivatives, finding that they effectively inhibited COX-2 enzymes, which are often implicated in inflammatory diseases . This suggests a potential therapeutic application for our compound in treating inflammatory conditions.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize solvent polarity and temperature for intermediate stability .

Advanced: How to optimize reaction conditions for improved yield and purity?

Methodological Answer :

Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions . For example:

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Solvent (DMF:H2O) | 3:1 to 5:1 | 4:1 |

| Reaction Time | 4–12 hours | 8 hours |

Q. Advanced Techniques :

- Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions .

- Apply green chemistry principles (e.g., aqueous solvents) to improve sustainability .

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

Q. Methodological Answer :

- NMR : Confirm proton environments (e.g., urea NH at δ 8–10 ppm, thiazole protons at δ 6–7 ppm) .

- X-ray Crystallography : Use SHELX software for structure refinement. Key metrics:

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How to perform density functional theory (DFT) studies on electronic properties?

Q. Methodological Answer :

Geometry Optimization : Use B3LYP/6-31G(d) functional (validated for thermochemical accuracy ).

Electron Density Analysis : Apply Multiwfn to compute:

- Electrostatic potential (ESP) maps for nucleophilic/electrophilic sites.

- Localized orbital locator (LOL) for bonding interactions .

Thermochemical Data : Calculate Gibbs free energy of reactions using the Colle-Salvetti correlation-energy formula .

Q. Example Output :

| Property | Calculated Value | Experimental Value |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 4.1 (UV-Vis) |

| Dipole Moment (Debye) | 3.8 | N/A |

Basic: How to evaluate antifungal activity in vitro?

Q. Methodological Answer :

MIC Assay : Test against Candida albicans using serial dilutions (2–256 µg/mL) in RPMI-1640 medium .

Positive Control : Compare with fluconazole (MIC = 4 µg/mL).

Endpoint : Measure optical density (OD600) after 48 hours.

Q. Data Interpretation :

| Compound | MIC (µg/mL) |

|---|---|

| Target Compound | 8 |

| Fluconazole | 4 |

A 2-fold higher MIC than fluconazole suggests moderate activity, warranting structural modifications .

Advanced: How to resolve contradictions in biological activity data?

Q. Methodological Answer :

Dose-Response Curves : Confirm activity across 3+ independent replicates.

Target Engagement Assays : Use enzyme inhibition studies (e.g., CYP51 for antifungals) to validate mechanism .

Structural Analogs : Compare with derivatives (e.g., triazole-to-thiazole substitutions) to isolate functional group contributions .

Case Study :

Contradictory MIC values may arise from assay conditions. Standardize inoculum size (1–5 × 10³ CFU/mL) and incubation time (48 hours) .

Advanced: How to analyze electron density topology for bonding insights?

Q. Methodological Answer :

Wavefunction Generation : Use Gaussian09 with B3LYP/def2-TZVP.

Multiwfn Analysis :

- Compute AIM (Atoms in Molecules) parameters:

- Bond critical points (ρ > 0.2 a.u. for covalent bonds).

- Laplacian (∇²ρ) to distinguish bonding types .

Basic: What are the challenges in crystallizing this urea-thiazole derivative?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.